molecular formula C14H19BrN2O2 B1486412 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester CAS No. 2206608-41-3

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester

Cat. No. B1486412
CAS RN: 2206608-41-3
M. Wt: 327.22 g/mol
InChI Key: YTWLGTDSBROULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester (5-Br-PNA-tBu) is a novel small molecule agonist of the nicotinic acetylcholine receptor (nAChR). It is an important research tool for studying the structure and function of the nAChR and its associated signaling pathways. 5-Br-PNA-tBu has been used in a variety of scientific research applications, such as cell culture studies, electrophysiological recordings, and biochemical assays.

Scientific Research Applications

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has been used in a variety of scientific research applications. It has been used in cell culture studies to study the effects of nAChR activation on cell proliferation, differentiation, and migration. It has also been used in electrophysiological recordings to study the effects of nAChR activation on neuronal excitability. In addition, 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has been used in biochemical assays to study the effects of nAChR activation on the release of neurotransmitters such as acetylcholine and dopamine.

Mechanism of Action

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester binds to the nAChR and activates it, resulting in the opening of an ion channel. This allows the influx of calcium and sodium ions into the cell, resulting in a depolarization of the cell membrane. This depolarization triggers the release of neurotransmitters, such as acetylcholine and dopamine, from the cell.
Biochemical and Physiological Effects
The activation of the nAChR by 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. Activation of the nAChR has been shown to increase the release of neurotransmitters, such as acetylcholine and dopamine. In addition, activation of the nAChR has been shown to increase the expression of genes involved in cell proliferation, differentiation, and migration.

Advantages and Limitations for Lab Experiments

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester has several advantages for use in laboratory experiments. It is a highly selective agonist of the nAChR, meaning that it only activates the nAChR and not other receptors. In addition, it is a small molecule, meaning that it is easy to handle and store. However, it does have some limitations. It is not very stable in solution, meaning that it must be used quickly after preparation. In addition, it has a relatively low affinity for the nAChR, meaning that it may not be suitable for studies requiring high concentrations of agonist.

Future Directions

Future research on 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester could focus on developing more stable derivatives of the molecule that are better suited for use in laboratory experiments. In addition, further studies could be conducted to investigate the effects of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester on other cellular processes, such as apoptosis and autophagy. Finally, further research could be conducted to investigate the effects of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester on other receptor systems, such as the G-protein coupled receptor (GPCR) system.

properties

IUPAC Name

tert-butyl 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)11-8-10(15)9-16-12(11)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWLGTDSBROULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.